molecular formula C10H19N3O4 B15325856 Leucylasparagine

Leucylasparagine

Cat. No.: B15325856
M. Wt: 245.28 g/mol
InChI Key: MLTRLIITQPXHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucylasparagine is a dipeptide composed of the amino acids leucine and asparagine. It is a naturally occurring compound found in various biological systems. The compound plays a significant role in protein synthesis and metabolism, contributing to various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucylasparagine can be synthesized through a peptide coupling reaction between leucine and asparagine. The process typically involves the activation of the carboxyl group of leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated leucine then reacts with the amino group of asparagine to form the dipeptide bond.

Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant DNA technology. Microorganisms such as Escherichia coli are genetically engineered to express the enzymes required for the biosynthesis of this compound. The fermentation process is optimized to maximize yield, followed by purification steps to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Leucylasparagine undergoes various chemical reactions, including hydrolysis, oxidation, and peptide bond formation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent amino acids, leucine and asparagine.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.

    Peptide Bond Formation: Coupling reagents like DCC or EDC are used to form peptide bonds with other amino acids or peptides.

Major Products Formed:

    Hydrolysis: Leucine and asparagine.

    Oxidation: Oxidized derivatives of leucine and asparagine.

    Peptide Bond Formation: Longer peptide chains or polypeptides.

Scientific Research Applications

Leucylasparagine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential use in drug delivery systems.

    Industry: Utilized in the production of peptide-based products, including pharmaceuticals and nutraceuticals.

Mechanism of Action

Leucylasparagine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes involved in peptide bond formation and hydrolysis. The compound can also modulate cellular signaling pathways by interacting with specific receptors and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Leucylasparagine is unique due to its specific combination of leucine and asparagine. Similar compounds include other dipeptides such as:

    Glycylasparagine: Composed of glycine and asparagine.

    Alanylasparagine: Composed of alanine and asparagine.

    Valylasparagine: Composed of valine and asparagine.

Compared to these dipeptides, this compound has distinct properties and functions due to the presence of leucine, which is a branched-chain amino acid known for its role in muscle protein synthesis and metabolic regulation.

Properties

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

4-amino-2-[(2-amino-4-methylpentanoyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)

InChI Key

MLTRLIITQPXHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

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